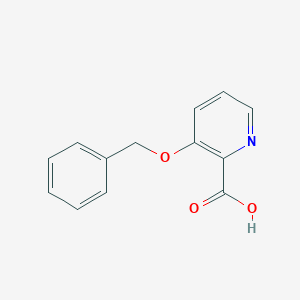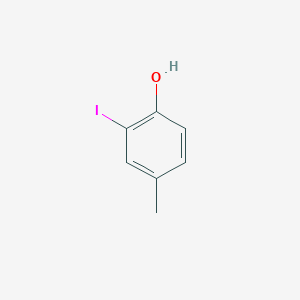
2-Iodo-4-methylphenol
概要
説明
2-Iodo-4-methylphenol is a chemical compound that was prepared by direct iodination of 2-methylphenol in aqueous alcohol solvents .
Synthesis Analysis
The synthesis of 2-Iodo-4-methylphenol involves the direct iodination of 2-methylphenol in aqueous alcohol solvents. This reaction is facilitated by a reagent prepared in situ from sodium hypochlorite and sodium iodide . Another study identified p-cresol as a candidate starting material for generating 2-Iodo-4-methylphenol .Molecular Structure Analysis
The molecular formula of 2-Iodo-4-methylphenol is C7H7IO. It has an average mass of 234.034 Da and a monoisotopic mass of 233.954147 Da .Chemical Reactions Analysis
The generation of 2-Iodo-4-methylphenol has been studied in the context of off-flavor substances in milk. It was found that 2-Iodo-4-methylphenol was generated by the effects of iodine on cow dung .Physical And Chemical Properties Analysis
2-Iodo-4-methylphenol has a density of 1.9±0.1 g/cm³, a boiling point of 208.9±20.0 °C at 760 mmHg, and a flash point of 80.1±21.8 °C. It has one hydrogen bond donor and one hydrogen bond acceptor .科学的研究の応用
Synthesis of PPARδ Agonists
2-Iodo-4-methylphenol has been used as a starting reagent in the synthesis of an agonist for the peroxisome proliferator-activated receptor δ (PPARδ) GW501516 . PPARδ is a potential target for anti-obesity drugs, and GW501516 is a potential anti-obesity drug .
Iodination of Phenols
The compound can be prepared by direct iodination of 2-methylphenol in aqueous alcohol solvents . This process involves the action of a reagent prepared in situ from sodium hypochlorite and sodium iodide .
特性
IUPAC Name |
2-iodo-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITSLEIKSRKKCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346917 | |
| Record name | 2-Iodo-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-4-methylphenol | |
CAS RN |
16188-57-1 | |
| Record name | 2-Iodo-4-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16188-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodo-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodo-4-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the source of 2-Iodo-4-methylphenol in cow milk?
A: Research suggests that 2I4MP is formed in the cowshed environment through the interaction of iodine-based disinfectants with cow dung. [] Specifically, p-cresol, a compound naturally present in cow dung, reacts with iodine from disinfectants to generate 2I4MP. This highlights the importance of proper disinfectant use and management to prevent milk contamination.
Q2: How does 2-Iodo-4-methylphenol end up in the milk?
A: While the exact mechanism is still under investigation, studies using a desiccator-based model suggest that 2I4MP can transfer from the environment, such as contaminated bedding or surfaces, into the raw milk. [] This emphasizes the need for good hygiene practices throughout the milk production process.
Q3: How potent is 2-Iodo-4-methylphenol in affecting milk flavor?
A: 2-Iodo-4-methylphenol, even at low concentrations, can significantly impact the sensory quality of milk. [] Research has shown that halogenated phenols with iodine in the ortho-position, like 2I4MP, tend to have particularly low odor thresholds, meaning they can be detected at very low concentrations. [] This highlights the need for effective strategies to prevent 2I4MP formation and minimize its presence in milk.
Q4: What can be done to mitigate 2-Iodo-4-methylphenol contamination in milk?
A4: Based on the current understanding of 2I4MP formation, the following measures can be implemented:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

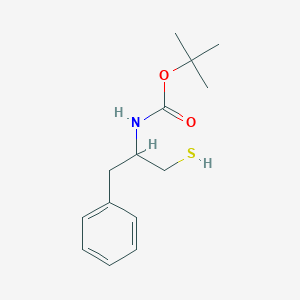
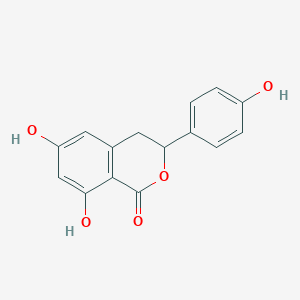
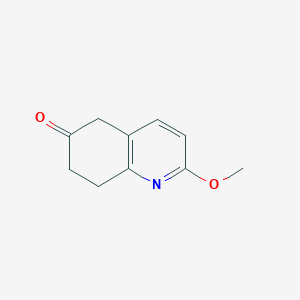
![2-{[4-(Methylsulfanyl)phenyl]amino}pyridine-3-carboxylic acid](/img/structure/B175149.png)
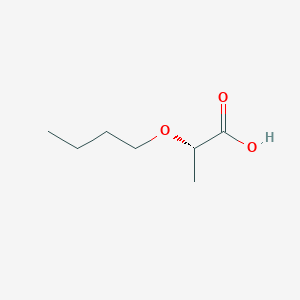

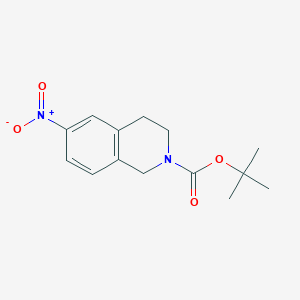
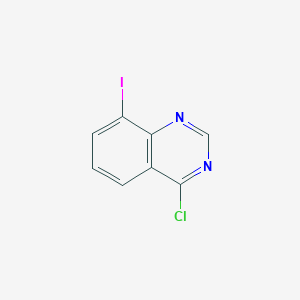
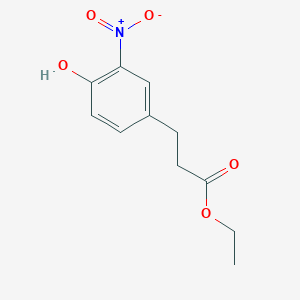



![5-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B175173.png)
